molecular formula C18H18N4 B2607423 N3,N6-dibenzylpyridazine-3,6-diamine CAS No. 61071-27-0

N3,N6-dibenzylpyridazine-3,6-diamine

Cat. No.: B2607423
CAS No.: 61071-27-0
M. Wt: 290.37
InChI Key: SVIFMIOZZBAZHQ-UHFFFAOYSA-N
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Description

N3,N6-dibenzylpyridazine-3,6-diamine is an organic compound with the molecular formula C18H18N4 It is a derivative of pyridazine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3,N6-dibenzylpyridazine-3,6-diamine typically involves the reaction of pyridazine derivatives with benzylamine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often under reflux conditions to ensure complete reaction. The reaction may proceed as follows:

    Starting Materials: Pyridazine and benzylamine.

    Catalyst: A suitable catalyst such as palladium on carbon (Pd/C).

    Reaction Conditions: Reflux in an appropriate solvent like ethanol or methanol.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N3,N6-dibenzylpyridazine-3,6-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding pyridazine dicarboxylic acids.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

N3,N6-dibenzylpyridazine-3,6-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N3,N6-dibenzylpyridazine-3,6-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N3,N6-dimethylpyridazine-3,6-diamine
  • N3,N6-diethylpyridazine-3,6-diamine
  • N3,N6-diphenylpyridazine-3,6-diamine

Uniqueness

N3,N6-dibenzylpyridazine-3,6-diamine is unique due to its specific benzyl substituents, which confer distinct chemical and biological properties. These properties may include enhanced binding affinity to certain targets and improved stability under various conditions.

Properties

IUPAC Name

3-N,6-N-dibenzylpyridazine-3,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4/c1-3-7-15(8-4-1)13-19-17-11-12-18(22-21-17)20-14-16-9-5-2-6-10-16/h1-12H,13-14H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIFMIOZZBAZHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NN=C(C=C2)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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